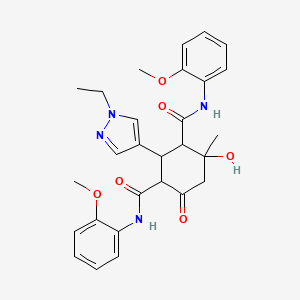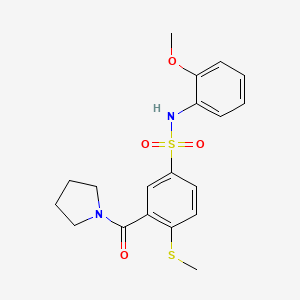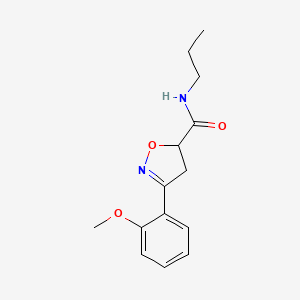![molecular formula C15H11F3N2O2 B4876460 N-[3-(acetylamino)phenyl]-2,3,4-trifluorobenzamide](/img/structure/B4876460.png)
N-[3-(acetylamino)phenyl]-2,3,4-trifluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-2,3,4-trifluorobenzamide, also known as TFB, is a synthetic compound that has been widely used in scientific research. TFB is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of N-[3-(acetylamino)phenyl]-2,3,4-trifluorobenzamide involves the inhibition of CK2, a serine/threonine protein kinase that is involved in various cellular processes. CK2 is known to phosphorylate a wide range of substrates, including transcription factors, cell cycle regulators, and signaling molecules. By inhibiting CK2, this compound can affect multiple signaling pathways and cellular processes, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and organisms. In cancer cells, this compound can induce cell cycle arrest, apoptosis, and senescence, leading to the inhibition of cell growth and proliferation. In neuronal cells, this compound can modulate synaptic transmission and plasticity, affecting learning and memory processes. In infectious diseases, this compound can inhibit viral replication by targeting different stages of the viral life cycle.
実験室実験の利点と制限
N-[3-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has several advantages as a research tool, including its high potency, selectivity, and specificity for CK2 inhibition. This compound can be used to study the role of CK2 in different biological processes and to identify new targets for drug development. However, this compound also has some limitations, such as its potential off-target effects and toxicity at high concentrations. Therefore, careful dose-response experiments and control experiments are required to ensure the specificity and reproducibility of the results.
将来の方向性
There are several future directions for research on N-[3-(acetylamino)phenyl]-2,3,4-trifluorobenzamide and CK2 inhibition. One direction is to further investigate the molecular mechanisms underlying the biological effects of this compound and CK2 inhibition, including the downstream signaling pathways and target proteins. Another direction is to explore the therapeutic potential of this compound and related compounds in different diseases, such as cancer, neurodegenerative diseases, and infectious diseases. Moreover, the development of new CK2 inhibitors with improved potency, selectivity, and pharmacokinetic properties is also an important area of research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a potent inhibitor of CK2. This compound has various scientific research applications, including cancer biology, neurobiology, and infectious diseases. This compound exerts its biological effects by inhibiting CK2, affecting multiple signaling pathways and cellular processes. This compound has several advantages as a research tool, but also has some limitations that need to be addressed. Future research on this compound and CK2 inhibition holds great promise for advancing our understanding of cellular processes and developing new therapies for various diseases.
合成法
N-[3-(acetylamino)phenyl]-2,3,4-trifluorobenzamide can be synthesized using a multi-step process involving the reaction of 3-nitroaniline with acetic anhydride, followed by reduction with iron powder and trifluoroacetic acid. The resulting intermediate is then coupled with 2,3,4-trifluorobenzoyl chloride to obtain this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-[3-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has been used as a valuable tool in various scientific research fields, including cancer biology, neurobiology, and infectious diseases. In cancer biology, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of CK2, which is overexpressed in many types of cancer. This compound has also been used to study the role of CK2 in the regulation of neuronal function and the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, this compound has been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2,3,4-trifluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c1-8(21)19-9-3-2-4-10(7-9)20-15(22)11-5-6-12(16)14(18)13(11)17/h2-7H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBZYXHCOJWZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide](/img/structure/B4876378.png)
![N-1,3-benzodioxol-5-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4876386.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4876401.png)
![2-bromo-N-(4-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4876411.png)
![5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4876413.png)


![(2-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4876420.png)
![1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4876433.png)
![methyl 3-(3-methoxybenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4876439.png)



![3-({[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4876468.png)
